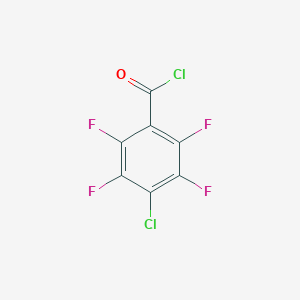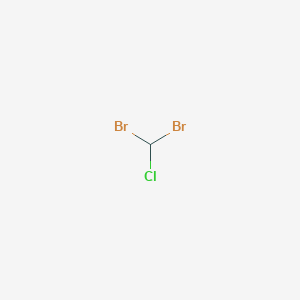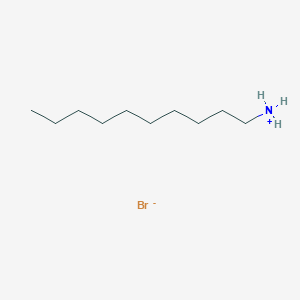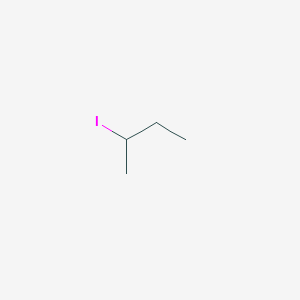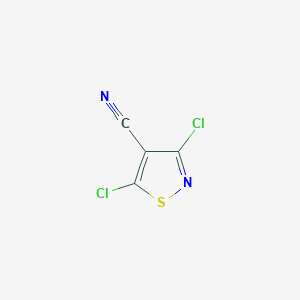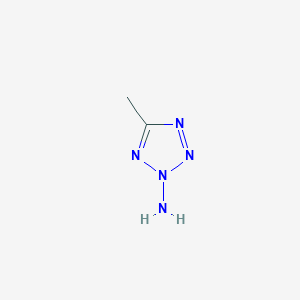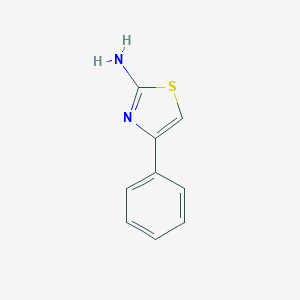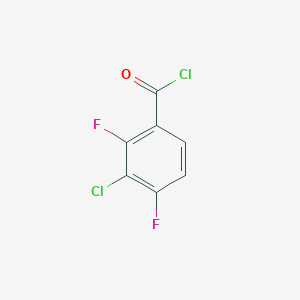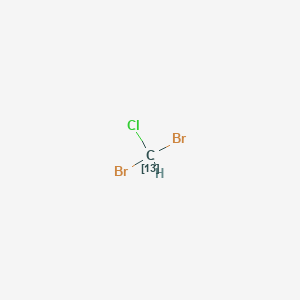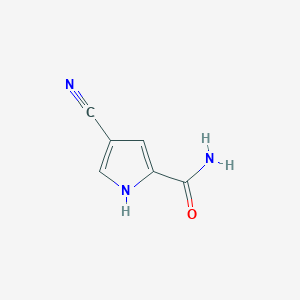
4-cyano-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-1H-pyrrole-2-carboxamide, also known as CP-526,555, is a synthetic compound that belongs to the pyrrole class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
4-cyano-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This leads to a reduction in the downstream signaling pathways, resulting in the modulation of various physiological processes.
Effets Biochimiques Et Physiologiques
4-cyano-1H-pyrrole-2-carboxamide has been found to modulate various physiological processes, including anxiety, depression, and schizophrenia. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. 4-cyano-1H-pyrrole-2-carboxamide has also been found to reduce pain perception and drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which allows for the modulation of specific physiological processes. It has also been found to be orally active, allowing for easy administration to animal models. However, 4-cyano-1H-pyrrole-2-carboxamide has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-cyano-1H-pyrrole-2-carboxamide. One potential direction is the development of more potent and selective mGluR5 antagonists. Another direction is the investigation of the potential therapeutic applications of 4-cyano-1H-pyrrole-2-carboxamide in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to understand the long-term effects of 4-cyano-1H-pyrrole-2-carboxamide on physiological processes.
Applications De Recherche Scientifique
4-cyano-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including learning and memory, pain perception, and drug addiction. 4-cyano-1H-pyrrole-2-carboxamide has been found to modulate the activity of mGluR5, leading to potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia.
Propriétés
Numéro CAS |
154238-76-3 |
|---|---|
Nom du produit |
4-cyano-1H-pyrrole-2-carboxamide |
Formule moléculaire |
C6H5N3O |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
4-cyano-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(6(8)10)9-3-4/h1,3,9H,(H2,8,10) |
Clé InChI |
ULKRPHYHFUBTEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1C#N)C(=O)N |
SMILES canonique |
C1=C(NC=C1C#N)C(=O)N |
Synonymes |
1H-Pyrrole-2-carboxamide,4-cyano-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


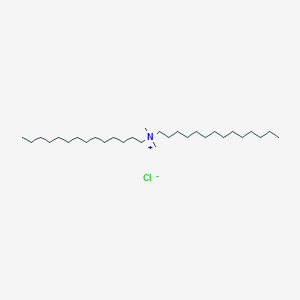
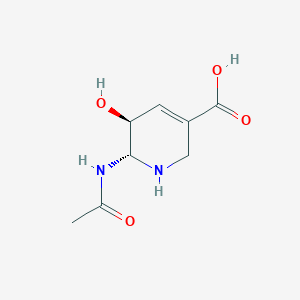
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)
